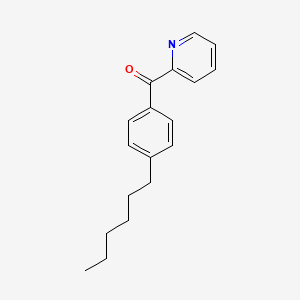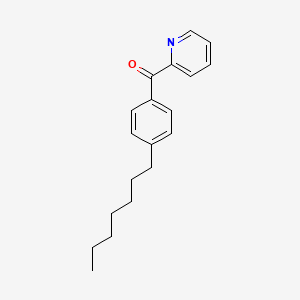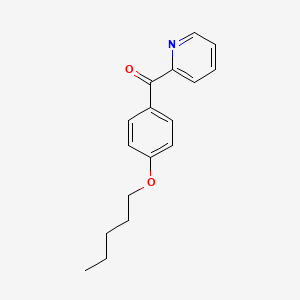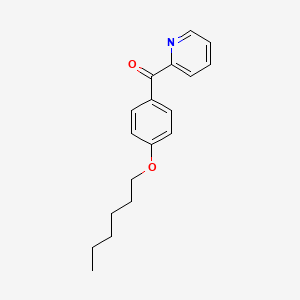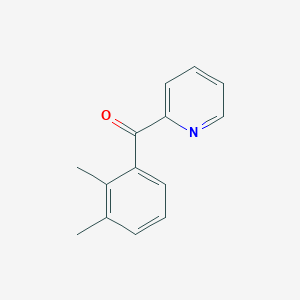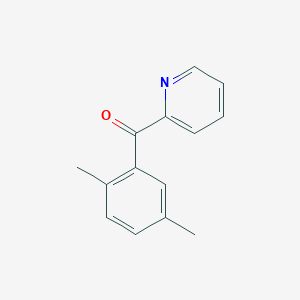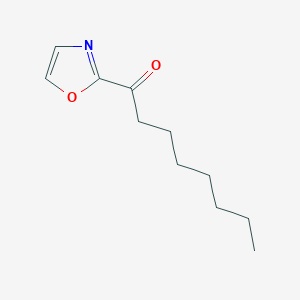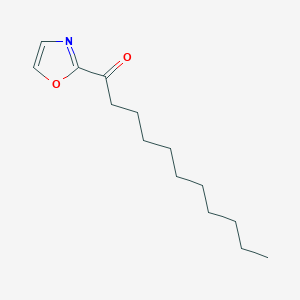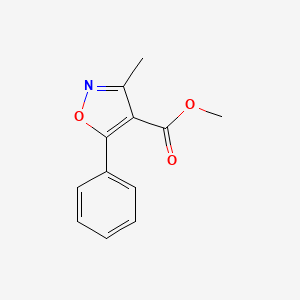
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like mtb protein-tyrosine-phosphatase (mptp), a virulence factor secreted by mycobacterium tuberculosis into host macrophages .
Mode of Action
It is known that similar compounds interact with their targets, compromising the immune response of the host and assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to the immune response of host macrophages .
Result of Action
Similar compounds have been found to compromise the immune response of the host, assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .
Action Environment
It is known that environmental factors can influence the efficacy and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with microtubules, causing mitosis arrest and leading to cell death . Additionally, it has shown potential as an anti-TB agent by interacting with Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of trehalose monomycolates across the cell membrane of Mycobacterium tuberculosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause mitosis arrest by antagonizing microtubules, leading to cell death . This compound also exhibits cytotoxic effects on leukemia HL-60 cells by affecting the expression of p21 WAF-1, Bax, and Bcl-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it interacts with microtubules, causing mitosis arrest and subsequent cell death . Additionally, it inhibits the function of Mycobacterial membrane protein Large 3 (MmpL3), disrupting the transport of trehalose monomycolates and affecting cell wall biosynthesis in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under various conditions, maintaining its biological activity over time. Long-term studies have shown that it continues to exert its cytotoxic effects on cells, leading to sustained mitosis arrest and cell death .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-TB activity and cytotoxicity against cancer cells. At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound have been associated with significant toxicity in Vero cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes cyclization with the help of NH2OH·HCl in methanolic conditions to yield methyl 5-phenylisoxazole-3-carboxylate . This compound also interacts with hydrazine hydrate, leading to the formation of 5-phenylisoxazole-3-carbohydrazide .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with Mycobacterial membrane protein Large 3 (MmpL3), facilitating its transport across the cell membrane of Mycobacterium tuberculosis . This interaction is crucial for its anti-TB activity.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It has been found to localize within microtubules, where it exerts its antagonistic effects, leading to mitosis arrest and cell death . Additionally, its interaction with Mycobacterial membrane protein Large 3 (MmpL3) suggests its localization within the cell membrane of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride oxime with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then refluxed in methanol to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid.
Reduction: 3-Methyl-5-phenyl-isoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but lacks the ester group.
3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester: Contains additional halogen substitutions.
Uniqueness
3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJNJDZAQVBQKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628526 |
Source


|
| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773876-11-2 |
Source


|
| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
